molecular formula C16H15N3OS B2534454 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895005-82-0

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2534454
CAS RN: 895005-82-0
M. Wt: 297.38
InChI Key: ZWMBIQPXOPRHGE-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of certain enzymes, making it a promising tool for investigating various biological processes.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

A study investigated various heterocyclic analogs, including analogs of benzothiazole, to improve metabolic stability as inhibitors of PI3Kα and mTOR in vitro and in vivo. The focus was on reducing metabolic deacetylation observed in similar compounds (Stec et al., 2011).

Ligand Protein Interactions and Photovoltaic Efficiency Modeling

Research on bioactive benzothiazolinone acetamide analogs, including benzothiazole derivatives, involved spectroscopic and quantum mechanical studies. The compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity and molecular docking interactions with Cyclooxygenase 1 (COX1) were studied (Mary et al., 2020).

Fluorescent Probes for Mercury Ion

A study described the one-pot synthesis of imidazo[1,2-a]pyridine derivatives, including a compound related to benzothiazole, which proved to be an efficient fluorescent probe for mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Oxidation Reactivity

Research detailed the chemical oxidation of compounds including 2-(pyridin-2-yl)-N,N-diphenylacetamide and related benzothiazole derivatives, generating products characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

A study focused on the synthesis of ring-annulated thiazolo[3,2-a]pyrimidinone products using 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks. The synthetic route involved the formation of these compounds with acceptable yields, confirmed by analytical and spectral studies (Janardhan et al., 2014).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-5-6-14-15(8-11)21-16(18-14)19(12(2)20)10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBIQPXOPRHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

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